2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid
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Overview
Description
2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C12H15NO4S It is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-methoxyphenyl isocyanate with a suitable thiol and an acetic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfanyl group may also participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
- 2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- 2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)butanoic acid
Comparison:
- Structural Differences: The main difference lies in the length of the carbon chain attached to the sulfanyl group.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the different carbon chains.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.
Properties
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-4-2-8(3-5-9)12-10(13)6-17-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWQCJDPCQFDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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